ICI 118,551 acts as a competitive antagonist at β2-adrenergic receptors. [, , , ] It binds to these receptors, preventing the binding of endogenous agonists like adrenaline and noradrenaline. [, , , ] This blockade inhibits the activation of downstream signaling pathways associated with β2-adrenergic receptors, ultimately modulating various physiological responses. [, , , ]
Cardiovascular Research: Researchers have used ICI 118,551 to investigate the contribution of β2-adrenergic receptors to the cardiovascular effects of various drugs and physiological stimuli. [, , , ] For instance, studies have used ICI 118,551 to investigate the role of β2-adrenergic receptors in the regulation of blood pressure, heart rate, and vascular tone. [, ]
Respiratory System Research: ICI 118,551 has been employed to study β2-adrenergic receptor function in the respiratory system. It has been instrumental in characterizing the effects of β2-agonists, commonly used in asthma treatment, and elucidating the mechanisms of airway smooth muscle relaxation. []
Metabolic Research: Scientists have utilized ICI 118,551 to investigate the role of β2-adrenergic receptors in regulating glucose and lipid metabolism. Studies have examined the impact of β2-adrenergic receptor blockade on insulin secretion, glucose uptake, and lipolysis. []
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4